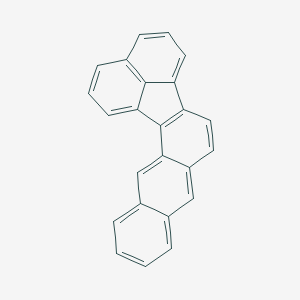

Naphtho(2,3-j)fluoranthene

Description

BenchChem offers high-quality Naphtho(2,3-j)fluoranthene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphtho(2,3-j)fluoranthene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

hexacyclo[14.7.1.02,15.03,12.05,10.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,18,20(24),21-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-2-6-17-14-22-18(13-16(17)5-1)11-12-20-19-9-3-7-15-8-4-10-21(23(15)19)24(20)22/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYVVUIWXIUAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5=CC=CC6=C5C4=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174481 | |

| Record name | Naphtho(2,3-j)fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205-83-4 | |

| Record name | Naphtho(2,3-j)fluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho(2,3-j)fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Applications of Naphtho(2,3-j)fluoranthene and Its Derivatives

Abstract

Naphtho(2,3-j)fluoranthene, a unique polycyclic aromatic hydrocarbon (PAH), and its derivatives are emerging as significant scaffolds in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the primary synthetic methodologies for constructing the Naphtho(2,3-j)fluoranthene core, including oxidative coupling, palladium-catalyzed cross-coupling, and acid-catalyzed cyclization reactions. Each synthetic strategy is discussed with a focus on mechanistic insights and practical experimental considerations. Detailed, validated protocols for key synthetic transformations are provided, alongside characterization data to ensure reproducibility. Furthermore, this guide explores the burgeoning applications of these compounds, particularly in the realm of drug development as potential anticancer agents, and as functional materials in organic electronics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel polycyclic aromatic systems.

Introduction: The Naphtho(2,3-j)fluoranthene Core

Naphtho(2,3-j)fluoranthene is a non-alternant polycyclic aromatic hydrocarbon characterized by a naphthalene ring system fused to a fluoranthene core.[1] This fusion results in a unique electronic and structural framework, bestowing upon its derivatives interesting photophysical properties and significant biological activity.[1][2] The core structure is found in a number of natural products, such as the viridistratins, which are isolated from fungal species and exhibit antimicrobial and cytotoxic properties.[3][4] The inherent cytotoxicity of some PAHs, often linked to their ability to intercalate with DNA, makes the Naphtho(2,3-j)fluoranthene scaffold a compelling starting point for the design of novel therapeutic agents.[5][6] In the field of materials science, the extended π-system of these molecules suggests potential applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[7]

This guide will delve into the key synthetic strategies to access this versatile scaffold, providing both the theoretical underpinnings and practical, step-by-step protocols for their realization in a laboratory setting.

Synthetic Methodologies for the Naphtho(2,3-j)fluoranthene Core

The construction of the complex, multi-ring system of Naphtho(2,3-j)fluoranthene derivatives can be approached through several strategic disconnections. This section will detail the most effective and commonly employed synthetic routes.

Oxidative Coupling of Naphthalene Derivatives

One of the most direct and efficient methods for the synthesis of certain substituted benzo[j]fluoranthenes, including the Naphtho(2,3-j)fluoranthene core, is the oxidative coupling of naphthalene precursors. This approach often utilizes a strong oxidizing agent, such as ferric chloride (FeCl₃), to induce the formation of a key C-C bond, followed by cyclization.[8]

Mechanism Insight: The reaction is believed to proceed through the initial formation of a bond between the 4-positions of two naphthalene molecules, creating a 4,4'-binaphthyl intermediate. Subsequent intramolecular cyclization, driven by the oxidative conditions, leads to the formation of the five-membered ring characteristic of the fluoranthene moiety.

A prime example of this methodology is the one-pot synthesis of 3,6,8,11-tetramethoxybenzo[j]fluoranthene from 1,6-dimethoxynaphthalene.

Figure 1: Workflow for the oxidative coupling synthesis of a tetramethoxybenzo[j]fluoranthene derivative.

Experimental Protocol: Synthesis of 3,6,8,11-Tetramethoxybenzo[j]fluoranthene

-

Materials: 1,6-dimethoxynaphthalene, Anhydrous Ferric Chloride (FeCl₃), Dichloromethane (CH₂Cl₂), Methanol (MeOH).

-

Procedure:

-

Dissolve 1,6-dimethoxynaphthalene in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of anhydrous ferric chloride in dichloromethane to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of methanol.

-

Remove the solvents under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3,6,8,11-tetramethoxybenzo[j]fluoranthene.

-

-

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Palladium-Catalyzed Tandem Reactions

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. A powerful strategy for synthesizing fluoranthene derivatives involves a tandem sequence of a Suzuki-Miyaura cross-coupling followed by an intramolecular C-H arylation.[1][2][7][9]

Mechanism Insight: This one-pot reaction begins with the palladium-catalyzed Suzuki-Miyaura coupling of a di-halogenated naphthalene (e.g., 1,8-diiodonaphthalene) with an arylboronic acid or ester. The resulting mono-arylated intermediate then undergoes an intramolecular C-H activation and subsequent arylation, catalyzed by the same palladium complex, to form the five-membered ring of the fluoranthene core.[2][7]

Figure 2: Generalized workflow for the Pd-catalyzed tandem synthesis of fluoranthene derivatives.

Experimental Protocol: General Procedure for Pd-Catalyzed Fluoranthene Synthesis [2][7]

-

Materials: 1,8-diiodonaphthalene, appropriate arylboronic acid or ester, Pd(dppf)Cl₂, potassium acetate (KOAc), dimethyl sulfoxide (DMSO).

-

Procedure:

-

To a Schlenk tube, add 1,8-diiodonaphthalene, the arylboronic acid or ester (1.1 equivalents), Pd(dppf)Cl₂ (5 mol%), and potassium acetate (3.0 equivalents).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add anhydrous DMSO via syringe.

-

Heat the reaction mixture to 90-120 °C and stir for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Characterization: Confirm the structure of the synthesized fluoranthene derivative using ¹H NMR, ¹³C NMR, HRMS, and melting point analysis.

Lewis Acid-Catalyzed Prins-Type Cycloaromatization

A more recent and innovative approach to the synthesis of the benzo[j]fluoranthene core involves a Lewis acid-catalyzed Prins-type cycloaromatization.[10][11] This method is particularly valuable for the synthesis of natural products like viridistratin A.

Mechanism Insight: The reaction is proposed to proceed through the Lewis acid-catalyzed generation of an oxonium species from an enol ether precursor. This reactive intermediate then undergoes a subsequent annulation and aromatization cascade to form the final polycyclic aromatic system. This transition-metal-free method offers the advantage of operational simplicity and tolerance to air.[10][11]

The total synthesis of viridistratin A has been accomplished using this methodology, highlighting its efficacy in the synthesis of complex, biologically active molecules.[10]

Characterization of Naphtho(2,3-j)fluoranthene Derivatives

The unambiguous identification and characterization of synthesized Naphtho(2,3-j)fluoranthene derivatives are crucial for ensuring their purity and confirming their structure. A combination of spectroscopic techniques is typically employed.

| Technique | Information Obtained | Typical Observations for Naphtho(2,3-j)fluoranthene Core |

| ¹H NMR | Provides information on the number, connectivity, and chemical environment of protons. | A complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm), with coupling constants indicative of the specific substitution pattern. |

| ¹³C NMR | Reveals the number of unique carbon atoms and their hybridization state. | A series of signals in the aromatic region (δ 120-150 ppm), with quaternary carbons appearing at characteristic chemical shifts. |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern of the molecule. | The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the derivative. High-resolution mass spectrometry (HRMS) provides the exact mass and confirms the molecular formula. |

| UV-Vis Spectroscopy | Provides information about the electronic transitions within the conjugated π-system. | Multiple absorption bands in the UV and visible regions, characteristic of the extended aromatic system. |

| Fluorescence Spectroscopy | Characterizes the emission properties of the molecule upon excitation with UV or visible light. | Often exhibit strong fluorescence with large Stokes shifts, which is of interest for materials science applications. |

Table 1: Key Characterization Techniques for Naphtho(2,3-j)fluoranthene Derivatives

For instance, the characterization of the natural product viridistratin A , a hydroxylated derivative of Naphtho(2,3-j)fluoranthene, has been extensively reported.[3][4]

-

Molecular Formula: C₂₀H₁₂O₃

-

HR-ESI-MS: m/z 301.0855 [M+H]⁺ (calculated for C₂₀H₁₃O₃, 301.0859)[3]

-

¹H and ¹³C NMR: Detailed spectral data are available in the literature, confirming the connectivity of the aromatic protons and carbons.[3][4]

Applications in Drug Development and Materials Science

The unique structural and electronic properties of Naphtho(2,3-j)fluoranthene derivatives make them attractive candidates for various applications.

Potential in Drug Development

The planar, aromatic structure of the Naphtho(2,3-j)fluoranthene core is a key feature found in many DNA intercalating agents.[6][12][13] DNA intercalation is a mechanism of action for several clinically used anticancer drugs. By inserting between the base pairs of DNA, these molecules can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

While specific studies on the anticancer activity of Naphtho(2,3-j)fluoranthene derivatives are still emerging, the known cytotoxic and antimicrobial activities of related natural products like the viridistratins suggest that this scaffold is a promising starting point for the design of novel therapeutic agents.[3][4] The synthesis of various derivatives allows for the tuning of their pharmacological properties, such as their DNA binding affinity, selectivity for cancer cells, and metabolic stability. The development of naphthalene-based compounds as anticancer agents is an active area of research.[14][15][16][17]

Figure 3: Proposed mechanism of anticancer activity for Naphtho(2,3-j)fluoranthene derivatives via DNA intercalation.

Applications in Materials Science

The extended π-conjugated system of Naphtho(2,3-j)fluoranthene derivatives imparts them with interesting photophysical and electronic properties. These compounds often exhibit strong fluorescence and can act as organic semiconductors.[7] These properties make them suitable for applications in:

-

Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transporting materials.

-

Organic Field-Effect Transistors (OFETs): As the active semiconducting layer.[7]

-

Organic Photovoltaics (OPVs): As donor or acceptor materials.

-

Fluorescent Probes: For sensing and imaging applications.

The ability to modify the peripheral substitution of the Naphtho(2,3-j)fluoranthene core allows for the fine-tuning of its electronic properties, such as the HOMO/LUMO energy levels and the emission wavelength, to suit specific device requirements.

Conclusion and Future Outlook

The synthesis of Naphtho(2,3-j)fluoranthene and its derivatives has seen significant advancements with the development of efficient and versatile methodologies like oxidative coupling and palladium-catalyzed tandem reactions. These synthetic routes provide access to a wide range of substituted analogs, enabling the systematic investigation of their structure-property relationships.

The Naphtho(2,3-j)fluoranthene scaffold holds considerable promise in both medicinal chemistry and materials science. Further exploration of its potential as a template for the design of novel anticancer agents, particularly as DNA intercalators or enzyme inhibitors, is warranted. In the realm of materials science, the synthesis and characterization of new derivatives with tailored electronic and photophysical properties will undoubtedly lead to their incorporation into next-generation organic electronic devices. This in-depth technical guide serves as a foundational resource to stimulate and support further research and development in this exciting area of polycyclic aromatic chemistry.

References

-

Surup, F., et al. (2020). Viridistratins A−C, Antimicrobial and Cytotoxic Benzo[j]fluoranthenes from Stromata of Annulohypoxylon viridistratum (Hypoxylaceae, Ascomycota). Molecules, 25(10), 2435. [Link]

-

Tate, D. J., et al. (2014). A simple route to derivatives of benzo[j]fluoranthene. Tetrahedron, 70(1), 67-74. [Link]

-

Tate, D. J., et al. A simple route to derivatives of benzo[j]fluoranthene. University of Manchester - Research Explorer. [Link]

-

Türkmen, Y. E., et al. (2024). Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade. Beilstein Journal of Organic Chemistry, 20, 1-12. [Link]

-

Türkmen, Y. E. (2024). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry. [Link]

-

Tate, D. J., et al. A simple route to derivatives of benzo[j]fluoranthene. Kent Academic Repository. [Link]

-

Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 274-293. [Link]

-

Pal, S., et al. (2017). Synthesis of Fluoranthene Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions. ACS Omega, 2(12), 8689-8696. [Link]

-

Surup, F., et al. (2020). Viridistratins A-C, Antimicrobial and Cytotoxic Benzo[j]fluoranthenes from Stromata of Annulohypoxylon viridistratum (Hypoxylaceae, Ascomycota). PubMed. [Link]

-

Pal, S., et al. (2017). Synthesis of Fluoranthene Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions. ACS Omega. [Link]

-

Jeong, M., et al. (2023). Synthesis of Benzo[a]fluorene, Benzo[c]fluorene, and Benzo[j]fluoranthene via a Lewis Acid-Catalyzed Prins-Type Cycloaromatization: Application to the Total Synthesis of Viridistratin A. Advanced Synthesis & Catalysis. [Link]

-

Türkmen, Y. E. (2024). Recent advances in the synthesis and applications of fluoranthenes. RSC Publishing. [Link]

-

Yence, M., et al. (2024). Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade. ResearchGate. [Link]

-

Jeong, M., et al. (2023). Synthesis of Benzo[a]fluorene, Benzo[c]fluorene, and Benzo[j]fluoranthene via a Lewis Acid‐Catalyzed Prins‐Type Cycloaromatization: Application to the Total Synthesis of Viridistratin A. ResearchGate. [Link]

-

Li, Y., et al. (2024). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. PMC. [Link]

-

Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link]

-

Awad, S. M., et al. (2004). Synthesis and biological evaluation of novel naphthoquinone derivatives as potential anticancer and antimicrobial agents. PubMed. [Link]

-

Yang, S., et al. (2023). Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis. PubMed. [Link]

-

Rodriguez, L. D., et al. (2024). Molecular networking and computational NMR analyses uncover six polyketide-terpene hybrids from termite-associated Xylaria isolates. NIH. [Link]

-

Jeong, M., et al. (2023). Synthesis of Benzo[ a ]fluorene, Benzo[ c ]fluorene, and Benzo[ j ]fluoranthene via a Lewis Acid‐Catalyzed Prins‐Type Cycloaromatization: Application to the Total Synthesis of Viridistratin A. ResearchGate. [Link]

-

Scharf, P., et al. (2021). Combining the Strengths of MS and NMR in Biochemometrics: A Case Study on Buddleja officinalis. PMC. [Link]

-

Türkmen, Y. E. (2024). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry. [Link]

-

Neidle, S., & Waring, M. J. (1991). Intercalation binding of 6-substituted naphthothiopheneamides to DNA: enthalpy and entropy components. PubMed. [Link]

-

Mohammadi-Farani, A., et al. (2020). Novel Cytotoxic Phenanthro-triazine-3-thiol Derivatives as Potential DNA Intercalators and Bcl-2 Inhibitors. Brieflands. [Link]

-

Al-Ostath, A., et al. (2022). DNA Intercalators and Topoisomerase Inhibitors. ResearchGate. [Link]

-

Simmler, C., et al. (2014). Combining MS and NMR methods for identification and authentication of botanicals. Journal of AOAC International, 97(5), 1269-1277. [Link]

-

Ren, R. X.-F., et al. (1997). Naphthalene, Phenanthrene, and Pyrene as DNA Base Analogues: Synthesis, Structure, and Fluorescence in DNA. PMC. [Link]

-

Al-Warhi, T., et al. (2024). Some reported DNA intercalators and topoisomerase II inhibitors showing their common pharmacophoric features. ResearchGate. [Link]

Sources

- 1. Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Viridistratins A−C, Antimicrobial and Cytotoxic Benzo[j]fluoranthenes from Stromata of Annulohypoxylon viridistratum (Hypoxylaceae, Ascomycota) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Viridistratins A-C, Antimicrobial and Cytotoxic Benzo[ j]fluoranthenes from Stromata of Annulohypoxylon viridistratum (Hypoxylaceae, Ascomycota) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. brieflands.com [brieflands.com]

- 7. Synthesis of Fluoranthene Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A simple route to derivatives of benzo[j]fluoranthene - Kent Academic Repository [kar.kent.ac.uk]

- 9. BJOC - Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade [beilstein-journals.org]

- 10. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00083H [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and biological evaluation of novel naphthoquinone derivatives as potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Naphtho(2,3-j)fluoranthene

Introduction

Naphtho(2,3-j)fluoranthene (CAS No. 205-83-4) is a polycyclic aromatic hydrocarbon (PAH) belonging to a class of compounds of significant interest in environmental science, materials science, and toxicology.[1][2] As a non-alternant PAH, its unique electronic structure, arising from the fusion of naphthalene and benzene rings with a five-membered ring, imparts distinct physicochemical properties that govern its environmental fate, spectroscopic behavior, and potential applications.[3] This guide provides a comprehensive overview of the core physicochemical properties of Naphtho(2,3-j)fluoranthene, offering field-proven insights for researchers, scientists, and drug development professionals. Where experimental data for the title compound is limited, a comparative analysis with its isomers is provided to offer a robust understanding of its expected behavior.

Molecular Structure and Identification

A fundamental understanding of the molecular structure is paramount as it dictates the entirety of a compound's chemical and physical behavior.

Caption: Chemical structure and key identifiers of Naphtho(2,3-j)fluoranthene.

Core Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of Naphtho(2,3-j)fluoranthene. The data is a compilation from various chemical databases and predictive models, providing a foundational dataset for further research.

| Property | Value | Source |

| Molecular Formula | C₂₄H₁₄ | [1][2] |

| Molecular Weight | 302.37 g/mol | [1][2] |

| CAS Number | 205-83-4 | [1][2] |

| Appearance | Expected to be a yellow crystalline solid | [4] |

| Density | 1.313 g/cm³ | [1][2] |

| Boiling Point | 552.3 °C at 760 mmHg | [1][2] |

| Melting Point | Not experimentally determined. Isomers such as Benzo[j]fluoranthene melt at ~166 °C. | [5][6] |

| Flash Point | 282 °C | [1][2] |

| Refractive Index | 1.912 | [1][2] |

| Vapor Pressure | 1.12 x 10⁻¹¹ mmHg at 25 °C | [1][2] |

| Water Solubility | Predicted to be very low. The log of water solubility (log₁₀WS) for the isomer Naphtho[2,3-k]fluoranthene is predicted to be -10.34 mol/L. | [7] |

| Octanol-Water Partition Coefficient (logP) | Predicted to be high, indicative of high lipophilicity. The logP for the isomer Naphtho[2,3-k]fluoranthene is predicted to be 6.794. | [7] |

Spectroscopic Profile

The spectroscopic properties of Naphtho(2,3-j)fluoranthene are crucial for its identification and quantification. As a fluoranthene derivative, it is expected to exhibit characteristic UV-Vis absorption and fluorescence emission spectra.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Fluorescence Spectroscopy

Fluoranthene and its derivatives are named for their characteristic fluorescence under UV light.[3] The fluorescence emission of PAHs is highly sensitive to the molecular structure and the solvent environment.[11][12] For Naphtho(2,3-j)fluoranthene, it is anticipated to be a fluorescent molecule, a property that can be exploited for highly sensitive detection methods.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules. For Naphtho(2,3-j)fluoranthene, the complex, fused-ring system would result in a distinctive set of signals in both proton and carbon NMR spectra, providing a unique fingerprint for the molecule.

Thermal Stability

The thermal stability of PAHs is a critical parameter, particularly in the context of their formation during combustion processes and their persistence in high-temperature environments.[1][14][15] The high boiling point and flash point of Naphtho(2,3-j)fluoranthene suggest a high degree of thermal stability.[1][2] Thermogravimetric analysis (TGA) would provide a quantitative measure of its decomposition temperature and thermal degradation profile.

Experimental Protocols

To address the gaps in the experimental data for Naphtho(2,3-j)fluoranthene, the following section outlines detailed, field-proven methodologies for the determination of its key physicochemical properties. These protocols are based on standard methods for the analysis of PAHs.[16][17][18][19]

Determination of Aqueous Solubility

The low aqueous solubility of PAHs necessitates sensitive analytical techniques for accurate measurement.

Caption: Experimental workflow for determining the aqueous solubility of Naphtho(2,3-j)fluoranthene.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of crystalline Naphtho(2,3-j)fluoranthene to a known volume of high-purity water in a sealed, amber glass vessel.

-

Equilibration: Stir the suspension at a constant, controlled temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle, then carefully filter the aqueous phase through a 0.22 µm PTFE syringe filter to remove any undissolved particles.

-

Extraction: Extract a known volume of the filtered aqueous phase with a water-immiscible organic solvent in which Naphtho(2,3-j)fluoranthene is highly soluble (e.g., hexane or dichloromethane).

-

Analysis: Analyze the organic extract using a calibrated High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

-

Quantification: Determine the concentration of Naphtho(2,3-j)fluoranthene in the organic extract by comparing the instrument response to a pre-established calibration curve prepared with known standards. The aqueous solubility can then be calculated based on the extraction volumes.

Spectroscopic Characterization

Caption: A generalized workflow for the comprehensive spectroscopic characterization of Naphtho(2,3-j)fluoranthene.

Step-by-Step Methodology for UV-Vis and Fluorescence:

-

Solution Preparation: Prepare a series of dilute solutions of Naphtho(2,3-j)fluoranthene in a spectroscopic grade, non-polar solvent such as cyclohexane.

-

UV-Vis Spectroscopy: Using a dual-beam spectrophotometer, record the absorption spectrum from approximately 200 to 800 nm, using the pure solvent as a reference. Identify the wavelengths of maximum absorbance (λ_max).

-

Fluorescence Spectroscopy: Using a spectrofluorometer, determine the optimal excitation wavelength by monitoring the emission at an estimated wavelength while scanning the excitation wavelength. Then, with the optimal excitation wavelength, record the fluorescence emission spectrum.

Thermal Stability Assessment

Sources

- 1. "Stability of Polycyclic Aromatic Hydrocarbons during Heating" by Y.C. Chen and B.H. Chen [jfda-online.com]

- 2. naphtho[2,3-j]fluoranthene | 205-83-4 [chemnet.com]

- 3. Fluoranthene - Wikipedia [en.wikipedia.org]

- 4. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 5. APPENDIX: Chemical and Physical Data for Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons - Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Benzo(j)fluoranthene - Wikipedia [en.wikipedia.org]

- 7. Naphtho[2,3-k]fluoranthene (CAS 207-18-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. researchgate.net [researchgate.net]

- 9. Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prediction of the Ultraviolet–Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene | Semantic Scholar [semanticscholar.org]

- 11. Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene, Fluorenochrysene, Indenochrysene, and Indenopyrene Derivatives [opg.optica.org]

- 12. Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select Fluoranthene, Fluorenochrysene, Indenochrysene, and Indenopyrene Derivatives - UNT Digital Library [digital.library.unt.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jfda-online.com [jfda-online.com]

- 15. researchgate.net [researchgate.net]

- 16. Guidelines for determination of PAH in sediment – HELCOM [helcom.fi]

- 17. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of polycyclic aromatic hydrocarbon compounds in sediment by gas chromatography/mass spectrometry [pubs.usgs.gov]

- 18. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. epa.gov [epa.gov]

A Technical Guide to the Prospective Synthesis and Isolation of Naphtho(2,3-j)fluoranthene

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Polycyclic Aromatic Hydrocarbon

Naphtho(2,3-j)fluoranthene represents a specific, angularly-fused polycyclic aromatic hydrocarbon (PAH). An extensive review of the current scientific literature reveals a significant scarcity of direct reports on the dedicated synthesis, isolation, or characterization of this particular isomer. This technical guide, therefore, is constructed from a position of expert inference and proven methodologies applied to structurally analogous PAHs. The principles and protocols detailed herein are derived from established synthetic strategies for fluoranthenes and the rigorous analytical techniques required for the separation of complex PAH isomer mixtures.[1][2] This document serves as a roadmap for the researcher venturing to synthesize and isolate this novel compound, emphasizing the critical challenges and offering robust, field-proven solutions.

Structural Elucidation and Isomeric Considerations

Naphtho(2,3-j)fluoranthene is a non-alternant PAH comprising a naphthalene moiety fused to a fluoranthene core. Its structure dictates a unique electronic and steric profile compared to its isomers. The primary challenge in the chemistry of such PAHs is the frequent co-formation of multiple isomers during synthesis, which often possess very similar physical and chemical properties, making their separation and identification a non-trivial task.[3] For instance, the benzofluoranthene isomers (benzo[b]-, benzo[j]-, and benzo[k]fluoranthene) are notoriously difficult to resolve by mass spectrometry alone due to identical masses and similar fragmentation patterns, necessitating advanced chromatographic separation.[2][3]

Proposed Synthetic Strategies: A Logic-Driven Approach

The synthesis of complex, angularly-fused PAHs typically relies on modern cross-coupling and annulation methodologies. Based on recent advances in the synthesis of fluoranthene derivatives, two plausible pathways are proposed for Naphtho(2,3-j)fluoranthene.[1][4]

Strategy A: Palladium-Catalyzed Annulative Dimerization

This approach leverages the power of C-H activation to construct the core PAH framework from simpler precursors. A potential retrosynthetic analysis suggests that Naphtho(2,3-j)fluoranthene could be assembled from a suitably substituted phenylene triflate and a naphthalene derivative.

Caption: Retrosynthetic analysis via Pd-catalyzed annulation.

Experimental Protocol: Proposed Annulative Dimerization

-

Precursor Synthesis: Synthesize the necessary substituted phenylene triflate and naphthalene starting materials using standard organic chemistry techniques.

-

Annulative Dimerization: In a nitrogen-filled glovebox, combine the phenylene triflate (1.0 equiv), the naphthalene derivative (1.2 equiv), PdCl₂ (5 mol%), tributylphosphine (10 mol%), K₂CO₃ (2.5 equiv), and pivalic acid (30 mol%) in a suitable solvent such as toluene.[4]

-

Reaction Execution: Seal the reaction vessel and heat to 120-140 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., dichloromethane), wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Cycloaromatization (Scholl Reaction): Dissolve the crude intermediate in an inert solvent (e.g., dichloromethane) and cool to 0 °C. Add FeCl₃ (2-4 equiv) portion-wise and stir the mixture at room temperature for 4-8 hours.[4]

-

Quenching and Extraction: Quench the reaction with methanol, and extract the product into dichloromethane. Wash the organic layer with water and brine, then dry and concentrate in vacuo.

-

Purification: The crude product will be a complex mixture of isomers and starting materials, requiring extensive chromatographic purification (see Section 3).

Strategy B: Intramolecular C-H Arylation Cascade

An alternative and powerful strategy involves a palladium-catalyzed Suzuki–Miyaura coupling followed by an intramolecular C–H arylation cascade. This has been successfully applied to the synthesis of various fluoranthene-related PAHs.[1]

Isolation and Purification: The Chromatographic Imperative

The successful isolation of the target Naphtho(2,3-j)fluoranthene from a complex reaction mixture hinges entirely on high-resolution chromatography. Given the isomeric complexity, a multi-step purification strategy is recommended.

Column Chromatography (Initial Purification)

Initial purification of the crude product should be performed using silica gel column chromatography with a gradient elution system (e.g., hexane/dichloromethane or hexane/toluene) to separate the major classes of compounds.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

For the fine separation of isomers, reversed-phase HPLC is the technique of choice. Specialized PAH columns are essential for achieving baseline resolution.[2][5][6]

Table 1: Recommended HPLC Columns for PAH Isomer Separation

| Column Name | Manufacturer | Key Features | Reference |

| Agilent J&W Select PAH | Agilent | Unique selectivity for resolving PAH isomers, including benzofluoranthenes. | [3] |

| HALO® PAH | Advanced Materials Tech. | Fused-Core® particle technology for high-speed, high-resolution separations. | [5] |

| ZORBAX Eclipse PAH | Agilent | Unique bonded phase designed specifically for separating PAH isomers. | [6] |

Experimental Protocol: HPLC Isomer Separation

-

System: A high-performance liquid chromatograph equipped with a diode array detector (DAD) and a fluorescence detector (FLD) for sensitive and selective detection of PAHs.[6]

-

Column: ZORBAX Eclipse PAH column (e.g., 4.6 mm × 150 mm, 3.5 µm).[6]

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 50:50 (v/v) and ramping up to 100% acetonitrile over 20-30 minutes.

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection:

-

DAD: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) to observe the characteristic UV-Vis absorbance spectra of the eluting compounds.

-

FLD: Use a programmed sequence of excitation and emission wavelengths optimized for fluoranthene-type structures to achieve high sensitivity and selectivity.[5][6]

-

-

Fraction Collection: Collect the eluting peaks corresponding to the target isomer based on retention time and spectroscopic signature.

-

Purity Analysis: Re-inject the collected fractions to confirm purity (>99%).

Caption: Workflow for the isolation and purification of Naphtho(2,3-j)fluoranthene.

Structural Characterization: A Multi-technique Approach

Unambiguous identification of the isolated compound as Naphtho(2,3-j)fluoranthene requires a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C₂₄H₁₄ for the parent compound). The fragmentation pattern in the mass spectrum can provide some structural information, but as previously noted, it is often insufficient to distinguish between isomers.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for the definitive structural elucidation of PAH isomers. The number of signals, their chemical shifts, and their coupling patterns in the ¹H NMR spectrum provide a unique fingerprint for the specific arrangement of protons on the aromatic framework.[7] 2D NMR techniques such as COSY and HMQC/HSQC will be essential for assigning the proton and carbon signals unambiguously.

UV-Vis and Fluorescence Spectroscopy

The electronic absorption and emission spectra are characteristic of the π-conjugated system of the PAH. Fluoranthenes are known for their interesting photophysical and fluorescence properties.[1] The UV-Vis spectrum will show a series of sharp absorption bands, and the fluorescence spectrum will provide information on the emission properties. These spectra, while characteristic, might be very similar between isomers, but can be used for identification when compared to theoretical calculations or established standards.

Conclusion and Outlook

The synthesis and isolation of Naphtho(2,3-j)fluoranthene present a formidable but achievable challenge for the synthetic and analytical chemist. The lack of existing literature necessitates a research-driven approach, building upon the established chemistry of related polycyclic aromatic hydrocarbons. The key to success will lie in the strategic choice of synthetic route to maximize the yield of the desired angular isomer, coupled with a rigorous, multi-step purification protocol centered on high-performance liquid chromatography with specialized columns. Definitive characterization will require a comprehensive analysis of NMR and mass spectrometry data. This guide provides a robust framework and the necessary experimental foresight for the successful discovery and isolation of this novel fluoranthene derivative.

References

-

Oostdijk, J. (2010). Separation of 54 PAHs on an Agilent J&W Select PAH GC Column. Agilent Technologies, Inc. Available at: [Link]

-

Recent advances in the synthesis and applications of fluoranthenes. (2024). RSC Publishing. Available at: [Link]

-

Determination of Polycyclic Aromatic Hydrocarbons (PAHs) Using Environmentally Friendly Liquid Chromatography. (2018). UI Scholars Hub. Available at: [Link]

-

Analytical Methods for Polycyclic Aromatic Hydrocarbons (PAHs). (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

-

Separation of PAH Compounds using UV and Fluorescence Detection. (n.d.). HPLC. Available at: [Link]

-

Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column. (n.d.). Agilent. Available at: [Link]

-

New Route to Polycyclic Aromatic Hydrocarbons. (2020). ChemistryViews. Available at: [Link]

-

Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) via a Transient Directing Group. (2018). PubMed. Available at: [Link]

-

Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of Large Polycyclic Aromatic Hydrocarbons: Variation of Size and Periphery. (n.d.). ResearchGate. Available at: [Link]

-

Edge Decorated Polycyclic Aromatic Hydrocarbons via Oxidative Coupling Approach. (n.d.). NIH. Available at: [Link]

-

Polycyclic aromatic hydrocarbon. (n.d.). Wikipedia. Available at: [Link]

-

Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile. (n.d.). PubMed. Available at: [Link]

-

-

Polycyclic aromatic hydrocarbons. Part XXXIII. Synthesis of naphtho(1′ : 2′-1 : 2)fluorene and naphtho(2′ : 1′-2 : 3)fluorene. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

-

Synthesis of benzo[a]fluoranthene and naphtho[2,1-a]fluoranthene. (n.d.). ACS Publications. Available at: [Link]

-

(a) Stack plot of ¹H NMR spectra of benzene, naphthalene, anthracene,... (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00083H [pubs.rsc.org]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. agilent.com [agilent.com]

- 4. New Route to Polycyclic Aromatic Hydrocarbons - ChemistryViews [chemistryviews.org]

- 5. hplc.eu [hplc.eu]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of Naphtho(2,3-j)fluoranthene: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Naphtho(2,3-j)fluoranthene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in materials science and environmental research. In the absence of extensive empirical data for this specific isomer, this document leverages established theoretical and computational methodologies to predict its key spectroscopic signatures. Furthermore, it offers detailed, field-proven experimental protocols for the acquisition of ultraviolet-visible (UV-Vis) absorption, fluorescence, nuclear magnetic resonance (NMR), and mass spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for the analysis of Naphtho(2,3-j)fluoranthene and other novel PAHs.

Introduction: The Structural and Electronic Landscape of Naphtho(2,3-j)fluoranthene

Naphtho(2,3-j)fluoranthene is a pentacyclic non-alternant PAH composed of naphthalene and fluoranthene moieties fused in a j-isomeric arrangement. This fusion results in a unique electronic structure that is anticipated to give rise to distinct spectroscopic properties. Like other PAHs, Naphtho(2,3-j)fluoranthene is formed through the incomplete combustion of organic materials. Its characterization is crucial for understanding its environmental fate, toxicological profile, and potential applications in organic electronics.

The non-alternant nature of the fluoranthene core, with its five-membered ring, introduces perturbations in the π-electron system compared to fully benzenoid PAHs. This is expected to influence its absorption and emission characteristics, as well as the chemical shifts of its constituent protons and carbons in NMR spectroscopy.

Electronic Spectroscopy: Unveiling the Photophysical Profile

The electronic transitions of Naphtho(2,3-j)fluoranthene, governed by its extended π-conjugated system, can be probed using UV-Vis absorption and fluorescence spectroscopy.

Theoretical Prediction of UV-Vis Absorption Spectra

The prediction of UV-Vis absorption spectra for PAHs can be effectively achieved using Time-Dependent Density Functional Theory (TD-DFT).[1] This computational approach allows for the calculation of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities, respectively.

Conceptual Workflow for TD-DFT Calculation of UV-Vis Spectra

Caption: Workflow for theoretical UV-Vis spectra prediction.

Based on calculations for similar PAHs, the UV-Vis spectrum of Naphtho(2,3-j)fluoranthene in a non-polar solvent like cyclohexane is predicted to exhibit multiple absorption bands. These typically include a high-energy β-band (around 250-300 nm), a p-band (or β'-band) with fine vibrational structure (around 300-380 nm), and a lower-energy α-band (above 380 nm). The α-band is often weaker and can sometimes be obscured by the more intense p-band.

Table 1: Predicted UV-Vis Absorption Maxima for Naphtho(2,3-j)fluoranthene

| Spectral Band | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, M-1cm-1) |

| β-band | ~270 | > 50,000 |

| p-band | ~350, ~370 | 20,000 - 40,000 |

| α-band | ~410 | < 10,000 |

Fluorescence Spectroscopy: A Highly Sensitive Detection Method

Naphtho(2,3-j)fluoranthene is expected to be a fluorescent molecule, a common characteristic of rigid, planar aromatic systems. Fluorescence spectroscopy offers a highly sensitive method for its detection and quantification.[2]

The fluorescence emission spectrum is typically a mirror image of the absorption spectrum's lowest energy band (the α-band). The energy difference between the absorption and emission maxima is known as the Stokes shift.

Experimental Protocol for UV-Vis and Fluorescence Spectroscopy

Objective: To acquire the UV-Vis absorption and fluorescence emission spectra of Naphtho(2,3-j)fluoranthene.

Materials:

-

Naphtho(2,3-j)fluoranthene sample

-

Spectroscopy-grade cyclohexane

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Naphtho(2,3-j)fluoranthene in cyclohexane (e.g., 1 mg/mL).

-

From the stock solution, prepare a series of dilutions to determine the optimal concentration for both absorption and fluorescence measurements. For UV-Vis, aim for an absorbance maximum between 0.5 and 1.0. For fluorescence, a much lower concentration will be required to avoid inner-filter effects.

-

-

UV-Vis Absorption Measurement:

-

Record a baseline spectrum using a cuvette filled with cyclohexane.

-

Measure the absorption spectrum of the Naphtho(2,3-j)fluoranthene solution from 200 to 600 nm.

-

Identify the wavelengths of maximum absorbance (λmax).

-

-

Fluorescence Measurement:

-

Excitation Spectrum: Set the emission monochromator to the longest-wavelength absorption maximum and scan the excitation monochromator to obtain the excitation spectrum. This should resemble the absorption spectrum.

-

Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation and scan the emission monochromator to record the fluorescence emission spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of Naphtho(2,3-j)fluoranthene. Due to the complexity of the aromatic region, two-dimensional NMR techniques are essential for unambiguous signal assignment.

Predicted ¹H and ¹³C NMR Chemical Shifts

The chemical shifts of the protons and carbons in Naphtho(2,3-j)fluoranthene can be predicted using DFT-based methods.[3][4] The aromatic protons are expected to resonate in the downfield region (typically 7.0-9.0 ppm), with their precise chemical shifts influenced by the local electronic environment and through-space interactions. Similarly, the aromatic carbons will appear in the 120-150 ppm range in the ¹³C NMR spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Naphtho(2,3-j)fluoranthene

| Nucleus | Predicted Chemical Shift Range (ppm) |

| ¹H | 7.2 - 8.8 |

| ¹³C | 120 - 145 |

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and 2D NMR spectra of Naphtho(2,3-j)fluoranthene for complete structural assignment.

Materials:

-

Purified Naphtho(2,3-j)fluoranthene sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

High-field NMR spectrometer (e.g., 500 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve the Naphtho(2,3-j)fluoranthene sample in the deuterated solvent in an NMR tube.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic region of the parent compound).

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different spin systems.

-

Logical Pathway for NMR Signal Assignment

Caption: A systematic approach for NMR data analysis.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and elemental composition of Naphtho(2,3-j)fluoranthene. High-resolution mass spectrometry (HRMS) can confirm the molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural clues.

Expected Mass Spectrum

For Naphtho(2,3-j)fluoranthene (C₂₄H₁₄), the molecular ion peak (M⁺˙) is expected to be the base peak in the electron ionization (EI) mass spectrum due to the high stability of the aromatic system. The predicted exact mass is 302.1096 m/z. Fragmentation is generally limited for unsubstituted PAHs, but losses of H˙ and C₂H₂ may be observed at higher ionization energies.[5]

Experimental Protocol for Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of Naphtho(2,3-j)fluoranthene.

Materials:

-

Purified Naphtho(2,3-j)fluoranthene sample

-

Volatile solvent (e.g., dichloromethane or methanol)

-

Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe with a mass spectrometer

Procedure:

-

Sample Introduction:

-

GC-MS: Dissolve the sample in a suitable solvent and inject it into the GC. The compound will be separated from any impurities before entering the mass spectrometer.

-

Direct Insertion Probe: Place a small amount of the solid sample on the probe, which is then inserted directly into the ion source.

-

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and any significant fragment ions. For HRMS, determine the elemental composition from the accurate mass measurement.

Synthesis and Purification

The availability of a pure sample is paramount for accurate spectroscopic characterization. While a specific, optimized synthesis for Naphtho(2,3-j)fluoranthene is not widely reported, general strategies for the synthesis of complex PAHs can be adapted. A plausible approach would involve a palladium-catalyzed intramolecular C-H arylation of a suitably substituted precursor.

Purification is typically achieved through a combination of column chromatography on silica gel or alumina, followed by recrystallization from an appropriate solvent system to obtain spectroscopically pure material.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of Naphtho(2,3-j)fluoranthene. By combining theoretical predictions with detailed experimental protocols, researchers are equipped with the necessary tools to thoroughly investigate this and other novel polycyclic aromatic hydrocarbons. The methodologies outlined herein ensure a self-validating system for data acquisition and interpretation, upholding the principles of scientific integrity. The predicted spectroscopic data serves as a valuable reference point for future experimental work on this intriguing molecule.

References

-

Oña-Ruales, J. O., & Ruiz-Morales, Y. (2017). Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene. Applied Spectroscopy, 71(6), 1134-1147. [Link]

-

Almeida, B., et al. (2022). Revisiting the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over Porto (Portugal) by TD-DFT Calculations. Atmosphere, 13(12), 2026. [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(24), 8436-8447. [Link]

-

Guan, Y., et al. (2021). Real-Time Prediction of 1H and 13C Chemical Shifts with DFT Accuracy Using a 3D Graph Neural Network. ChemRxiv. [Link]

-

Sjövall, P., et al. (2023). Evaluation of Molecular Fragmentation in Polycyclic Aromatic Hydrocarbons by Time-of-Flight Secondary Ion Mass Spectrometry. Energy & Fuels, 37(10), 7353-7365. [Link]

Sources

A Quantum Chemical Exploration of Naphtho(2,3-j)fluoranthene: A Technical Guide for Researchers

This guide provides a comprehensive technical framework for conducting quantum chemical studies on Naphtho(2,3-j)fluoranthene, a polycyclic aromatic hydrocarbon (PAH) of significant interest. The methodologies detailed herein are designed to furnish researchers, scientists, and drug development professionals with a robust understanding of its electronic structure, reactivity, and spectroscopic properties. By elucidating the causality behind experimental choices, this document serves as a self-validating system for computational analysis.

Introduction: The Significance of Naphtho(2,3-j)fluoranthene

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are ubiquitous in the environment, often formed from the incomplete combustion of organic materials.[1][2] Their unique electronic properties make them candidates for applications in optoelectronic materials.[3] However, some PAHs and their metabolites are known to be mutagenic and carcinogenic, necessitating detailed toxicological assessment.[1][4] Naphtho(2,3-j)fluoranthene, a member of the C24H14 isomer group of dibenzo- and naphtho-fluoranthenes, possesses a complex electronic structure that warrants in-depth investigation.[3][5] Quantum chemical calculations provide a powerful in-silico approach to predict and understand the fundamental properties of such molecules, offering insights that complement experimental studies.[1][6]

This guide will systematically walk through the process of performing a comprehensive quantum chemical analysis of Naphtho(2,3-j)fluoranthene, from initial structure preparation to the interpretation of complex electronic and spectroscopic data.

Theoretical Foundations: Choosing the Right Computational Tools

The accuracy of quantum chemical predictions is fundamentally dependent on the chosen theoretical method and basis set. For PAHs, Density Functional Theory (DFT) has proven to be a reliable and computationally efficient method.[1][7]

Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach offers a favorable balance between accuracy and computational cost, making it well-suited for molecules the size of Naphtho(2,3-j)fluoranthene. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-benchmarked choice for PAHs.[7][8]

Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set influences the accuracy of the calculation. For PAHs, Pople-style basis sets are commonly employed. The 6-311+G(d,p) basis set is recommended for a good balance of accuracy and computational efficiency in studies of PAHs.[8][9] The inclusion of diffuse functions (+) is important for describing the behavior of electrons far from the nucleus, and polarization functions (d,p) allow for more flexibility in describing the shape of the electron density.

Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed protocol for the quantum chemical analysis of Naphtho(2,3-j)fluoranthene using the Gaussian suite of programs, a widely used software package in computational chemistry.[2]

Caption: A generalized workflow for the quantum chemical analysis of Naphtho(2,3-j)fluoranthene.

Step 1: Geometry Optimization

The first crucial step is to determine the most stable three-dimensional structure of the molecule.

Protocol:

-

Obtain Initial Structure: A starting 3D structure for Naphtho(2,3-j)fluoranthene can be obtained from chemical databases like PubChem.

-

Input File Preparation: Create an input file for the Gaussian software specifying the DFT method (B3LYP), the basis set (6-311+G(d,p)), and the keyword Opt for geometry optimization.

-

Execution: Run the calculation. The software will iteratively adjust the positions of the atoms to find the geometry with the lowest electronic energy.

-

Frequency Analysis: Following optimization, perform a frequency calculation using the Freq keyword. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Step 2: Analysis of Molecular Orbitals and Electronic Properties

Understanding the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to predicting the molecule's electronic behavior.

Protocol:

-

HOMO-LUMO Analysis: Using the optimized geometry, perform a single-point energy calculation. The output will provide the energies of the HOMO and LUMO. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[8][9] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule.[10][11] It is calculated using the Pop=MK and IOp(6/33=2) keywords in Gaussian. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack.[10][11]

Step 3: Spectroscopic Predictions

Quantum chemical calculations can predict various spectroscopic properties, providing valuable data for comparison with experimental results.

Protocol:

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra.[12] Use the TD keyword in Gaussian to calculate the excitation energies and oscillator strengths, which correspond to the positions and intensities of the absorption bands in the UV-Vis spectrum. The predicted spectrum for Naphtho(2,3-j)fluoranthene can be compared with experimental data or predictions from other theoretical models like the annellation theory method.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[14] The NMR keyword in Gaussian will compute the isotropic shielding values for each nucleus, which can then be converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).

Data Presentation and Interpretation

The results of the quantum chemical calculations should be presented in a clear and organized manner to facilitate interpretation.

Tabulated Data

| Property | Calculated Value | Units |

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

Visualizations

Caption: Frontier molecular orbitals of Naphtho(2,3-j)fluoranthene.

Caption: Molecular Electrostatic Potential (MEP) map of Naphtho(2,3-j)fluoranthene.

Conclusion

This technical guide provides a comprehensive and scientifically grounded protocol for the quantum chemical study of Naphtho(2,3-j)fluoranthene. By following these methodologies, researchers can gain deep insights into the electronic structure, reactivity, and spectroscopic properties of this complex PAH. These computational predictions are invaluable for guiding experimental work, understanding potential toxicological mechanisms, and exploring the applications of Naphtho(2,3-j)fluoranthene and related compounds in materials science and drug development.

References

-

Jariyasopit, N., et al. (2014). Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons. National Institutes of Health. [Link]

-

Su, Y., et al. (2023). Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons. ChemPhysChem, 24(6), e202200638. [Link]

-

Su, Y., et al. (2022). Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons. ResearchGate. [Link]

-

The COMPAS Project: A Computational Database of Polycyclic Aromatic Systems. Phase 1: cata-condensed Polybenzenoid Hydrocarbons. ChemRxiv. [Link]

-

Van Leeuwen, F. (2021). A Computational Study of Substituted Polycyclic Aromatic Hydrocarbons (PAHs). DigitalCommons@USU. [Link]

-

Mohammad-Pour, G. S., et al. (2018). Modular Design of Fluorescent Dibenzo- and Naphtho-Fluoranthenes: Structural Rearrangements and Electronic Properties. The Journal of Organic Chemistry, 83(15), 8036–8053. [Link]

-

Molecular electrostatic potential maps generated with... ResearchGate. [Link]

-

Modular Design of Fluorescent Dibenzo- and Naphtho- Fluoranthenes: Structural Rearrangements and Electronic Properties | Request PDF. ResearchGate. [Link]

-

Experimental NMR and DFT Studies of Persistent Carbocations Derived from Hetero-Polycyclic Aromatic Hydrocarbons Containing Oxygen Atom... ResearchGate. [Link]

-

The density plot of (a) the highest occupied molecular orbital (HOMO)... ResearchGate. [Link]

-

Oña-Ruales, J. O., & Ruiz-Morales, Y. (2017). Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene. Applied Spectroscopy, 71(6), 1134–1147. [Link]

-

Modular Design of Fluorescent Dibenzo- and Naphtho-Fluoranthenes: Structural Rearrangements and Electronic Properties. ACS Publications. [Link]

-

Theoretical evaluation of substituted polycyclic aromatic hydrocarbons as emerging pollutant phototoxins. WIT Press. [Link]

- Modular Design of Fluorescent Dibenzo- and Naphtho-Fluoranthenes: Structural Rearrangements and Electronic Properties. CoLab.

-

Modular Design of Fluorescent Dibenzo- and Naphtho-Fluoranthenes: Structural Rearrangements and Electronic Properties. Figshare. [Link]

-

Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′]. MDPI. [Link]

-

Recent advances in the synthesis and applications of fluoranthenes. RSC Publishing. [Link]

-

Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons... UNT Digital Library. [Link]

-

Politzer, P., et al. (1976). Molecular electrostatic potentials: a new approach to the study of the metabolic and carcinogenic activities of hydrocarbons. Cancer Letters, 2(1), 17–23. [Link]

-

HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. Frontiers. [Link]

-

International Journal of Quantum Chemistry. ResearchGate. [Link]

-

Borosky, G. L. (2008). Quantum chemical studies on ultimate carcinogenic metabolites from polycyclic aromatic hydrocarbons. Current Topics in Medicinal Chemistry, 8(14), 1234-1246. [Link]

-

Cook, J. W., & Stephenson, E. F. M. (1949). Polycyclic aromatic hydrocarbons. Part XXXIII. Synthesis of naphtho(1′ : 2′-1 : 2)fluorene and naphtho(2′ : 1′-2 : 3)fluorene. Journal of the Chemical Society, 842. [Link]

-

Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. Wiley Online Library. [Link]

-

Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Beilstein Journals. [Link]

-

Benzo(J)Fluoranthene. PubChem. [Link]

-

Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. Beilstein Journals. [Link]

-

American Journal of Quantum Chemistry and Molecular Spectroscopy. Science Publishing Group. [Link]

-

Probing intramolecular interactions using molecular electrostatic potentials... LillOA. [Link]

-

TD-DFT Monitoring of the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over the Basque Country, Spain. MDPI. [Link]

-

How reliable is DFT in predicting relative energies of polycyclic aromatic hydrocarbon isomers? ResearchGate. [Link]

-

Highest occupied (lowest unoccupied) molecular orbitals HOMO (LUMO) for naphthalene, anthracene, and tetracene. ResearchGate. [Link]

-

Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. National Institutes of Health. [Link]

-

(PDF) HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. ResearchGate. [Link]

-

[Quantum Chemistry Study on Fluorescence Spectra of Three Aromatic Hydrocarbons]. PubMed. [Link]

-

Synthesis, structural characterization, and optical properties of benzo[f]naphtho[2,3-b]phosphoindoles. National Institutes of Health. [Link]

-

Metallocene-Naphthalimide Derivatives: The Effect of Geometry, DFT Methodology, and Transition Metals on Absorption Spectra. MDPI. [Link]

Sources

- 1. Evaluating Computational and Structural Approaches to Predict Transformation Products of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DigitalCommons@USU - Student Research Symposium: A Computational Study of Substituted Polycyclic Aromatic Hydrocarbons (PAHs) [digitalcommons.usu.edu]

- 3. Modular Design of Fluorescent Dibenzo- and Naphtho-Fluoranthenes: Structural Rearrangements and Electronic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantum chemical studies on ultimate carcinogenic metabolites from polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Molecular electrostatic potentials: a new approach to the study of the metabolic and carcinogenic activities of hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TD-DFT Monitoring of the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over the Basque Country, Spain [mdpi.com]

- 13. Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal and Photochemical Stability of Naphtho(2,3-j)fluoranthene

Abstract

Naphtho(2,3-j)fluoranthene, a significant member of the polycyclic aromatic hydrocarbon (PAH) family, is of increasing interest to researchers in materials science and drug development due to its unique electronic and photophysical properties. A comprehensive understanding of its thermal and photochemical stability is paramount for predicting its environmental fate, ensuring its suitability in optoelectronic applications, and assessing its toxicological profile. This technical guide provides a detailed exploration of the principles governing the stability of Naphtho(2,3-j)fluoranthene. In the absence of direct experimental data for this specific isomer, this guide establishes a robust theoretical framework, drawing comparisons with structurally related PAHs, and presents detailed, field-proven experimental protocols for the rigorous assessment of its stability.

Introduction to Naphtho(2,3-j)fluoranthene and the Imperative of Stability Analysis

Naphtho(2,3-j)fluoranthene belongs to a class of high molecular weight PAHs, characterized by a complex, fused-ring structure comprising both naphthalene and fluoranthene moieties. These intricate arrangements of aromatic rings give rise to distinct electronic properties that are being harnessed in the development of novel organic semiconductors and fluorescent probes.[1] However, the very electronic structure that imparts these desirable characteristics also dictates the molecule's susceptibility to degradation under thermal and photochemical stress.

Stability is not an abstract concept; it is a critical determinant of a molecule's lifecycle and utility. For drug development professionals, understanding the metabolic and environmental stability of a PAH scaffold is crucial for predicting bioavailability and potential carcinogenicity.[2][3] For materials scientists, the operational lifetime of an organic light-emitting diode (OLED) or a photovoltaic cell is directly linked to the thermal and photochemical resilience of its constituent molecules. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to comprehensively evaluate the stability of Naphtho(2,3-j)fluoranthene.

Theoretical Framework: Unraveling the Determinants of PAH Stability

The stability of a polycyclic aromatic hydrocarbon is a multifaceted property governed by its molecular architecture and electronic landscape. Generally, high molecular weight PAHs exhibit greater thermodynamic stability due to their extensive π-electron delocalization.[4] However, the specific arrangement of the fused rings plays a pivotal role. Angular or "kinked" isomers, such as phenanthrene, are often more stable than their linear counterparts, like anthracene.[4]

Computational chemistry offers powerful tools to predict the relative stability of PAH isomers.[4] Methods such as Density Functional Theory (DFT) can be employed to calculate thermodynamic properties, including heats of formation and HOMO-LUMO gaps, which serve as indicators of chemical reactivity.[5][6] A lower heat of formation generally signifies greater thermodynamic stability, while a larger HOMO-LUMO gap suggests higher kinetic stability and lower reactivity.[7]

Predicted Thermal Stability of Naphtho(2,3-j)fluoranthene

To experimentally validate this prediction, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the gold-standard techniques.[9][10] TGA measures the change in mass of a sample as a function of temperature, revealing the onset of decomposition, while DSC detects the heat flow associated with phase transitions, such as melting and crystallization.[9]

Table 1: Thermal Properties of Selected High Molecular Weight PAHs

| Polycyclic Aromatic Hydrocarbon | Molecular Weight ( g/mol ) | Melting Point (°C) | Decomposition Onset (TGA, in N2) |

| Benzo[a]pyrene | 252.31 | 179 | > 400°C |

| Benzo[b]fluoranthene | 252.31 | 167-169 | Data not readily available |

| Benzo[k]fluoranthene | 252.31 | 217 | Data not readily available |

| Benzo[j]fluoranthene | 252.31 | 165 | Data not readily available |

| Naphtho(2,3-j)fluoranthene (Predicted) | 302.37 | Predicted > 150°C | Predicted > 350°C |

Note: The data for benzo-fused fluoranthenes' decomposition onset is not consistently reported in the literature, highlighting the need for direct experimental determination. The values for Naphtho(2,3-j)fluoranthene are predictive.

Experimental Protocol for TGA-DSC Analysis

This protocol outlines the determination of the thermal stability of Naphtho(2,3-j)fluoranthene.

Objective: To determine the melting point and thermal decomposition profile of Naphtho(2,3-j)fluoranthene.

Instrumentation: A simultaneous TGA-DSC instrument (e.g., NETZSCH STA 449 Jupiter® or TA Instruments Q600).[8][10]

Methodology:

-

Calibration: Calibrate the instrument for temperature and heat flow using certified standards (e.g., indium, zinc, aluminum).[8]

-

Sample Preparation: Accurately weigh 3-5 mg of high-purity Naphtho(2,3-j)fluoranthene into an inert crucible (e.g., alumina or platinum).[10]

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min to prevent oxidation.[11]

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10 K/min.[8]

-

-

Data Analysis:

-

From the DSC curve, determine the onset and peak temperatures of any endothermic events, corresponding to melting.

-

From the TGA curve, determine the onset temperature of mass loss, indicating the beginning of thermal decomposition. The temperature at 5% mass loss (Td5%) is a common metric for thermal stability.

-

Caption: Workflow for Thermal Stability Analysis using TGA-DSC.

Predicted Photochemical Stability of Naphtho(2,3-j)fluoranthene

The photochemical stability of a PAH is dictated by its ability to absorb light and the efficiency with which the absorbed energy is dissipated through non-destructive pathways versus chemical reactions. PAHs strongly absorb UV-A (320–400 nm) and UV-B (290–320 nm) radiation.[12][13] Upon absorption of a photon, the molecule is promoted to an excited singlet state, from which it can either fluoresce, undergo intersystem crossing to a triplet state, or react.